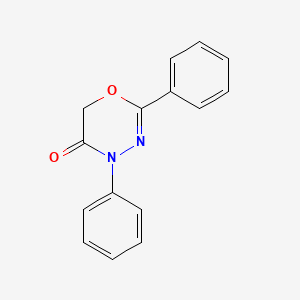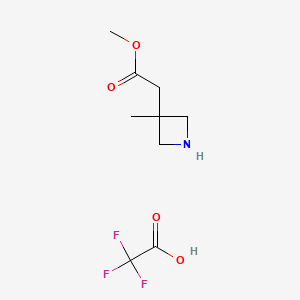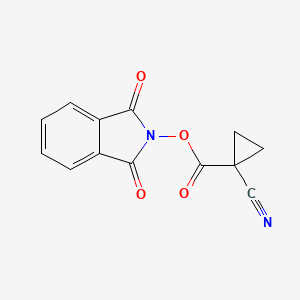
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 3-nitropyridin-2-yl group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-methylbenzenesulfonyl group through sulfonylation reactions. The final step involves the nitration of the pyridine ring to introduce the 3-nitropyridin-2-yl group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, to achieve consistent product quality.
化学反応の分析
Types of Reactions
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
科学的研究の応用
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
類似化合物との比較
Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-4-(2-nitropyridin-3-yl)piperazine
- 1-(4-Methylbenzenesulfonyl)-4-(4-nitropyridin-2-yl)piperazine
- 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-4-yl)piperazine
Uniqueness
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine stands out due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H18N4O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-4-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c1-13-4-6-14(7-5-13)25(23,24)19-11-9-18(10-12-19)16-15(20(21)22)3-2-8-17-16/h2-8H,9-12H2,1H3 |
InChIキー |
JYSIWWVOXFISJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)

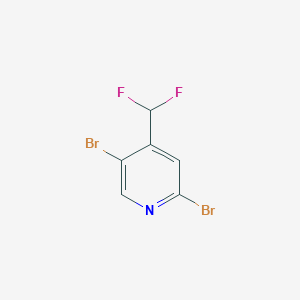
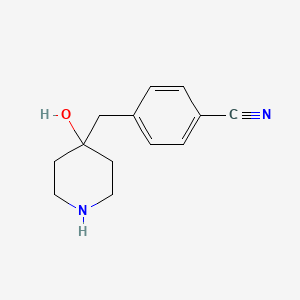

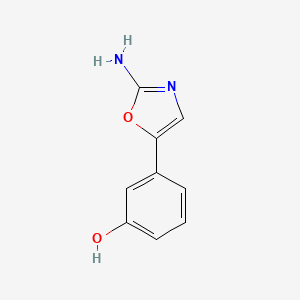
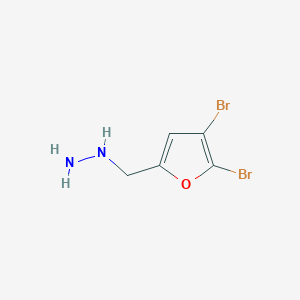

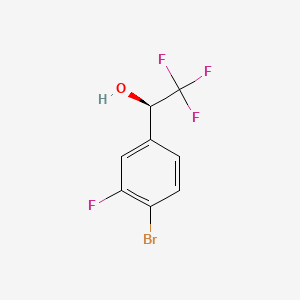
![(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13581060.png)
